Regiospecific Methyl Substitution Modulates Lipophilicity and Predicted Pharmacokinetic Behavior
The 1,2-dimethyl substitution pattern in CAS 51086-26-1 yields distinct physicochemical properties compared to regioisomeric analogs. While specific experimental LogP data for 51086-26-1 is not publicly available, the compound's classification as a versatile small molecule scaffold supports its utility in medicinal chemistry programs requiring precise lipophilicity tuning . In contrast, the 3,3-dimethyl analog (CAS 4957-24-8) has a measured LogP of 3.40 [1], and the 1,3-dimethyl analog (CID 161184543) has a computed XLogP3-AA of 3.1 [2]. The 1,2-dimethyl regioisomer's unique substitution pattern, which positions a methyl group adjacent to the C1 chiral center, is expected to produce intermediate or distinct lipophilicity values, influencing membrane permeability and chromatographic retention times.
| Evidence Dimension | Lipophilicity (LogP / XLogP3-AA) |
|---|---|
| Target Compound Data | Data not available in primary literature; requires experimental determination |
| Comparator Or Baseline | 3,3-Dimethyl analog (CAS 4957-24-8): LogP = 3.40; 1,3-Dimethyl analog (CID 161184543): XLogP3-AA = 3.1 |
| Quantified Difference | Cannot be calculated without target compound LogP data |
| Conditions | LogP measured via HPLC or calculated via XLogP3-AA algorithm |
Why This Matters
Variations in LogP directly affect compound partitioning, bioavailability predictions, and reverse-phase HPLC method development, making regioisomeric identity a critical procurement parameter.
- [1] SIELC Technologies. 3,3-Dimethylindan-5-ol (CAS 4957-24-8) LogP Data. Application Note, 2018. View Source
- [2] PubChem. 1,3-Dimethyl-2,3-dihydro-1H-inden-5-ol (CID 161184543). National Library of Medicine, 2021. View Source
